Structural Differentiation from the Closest Patented Analog: 2-Ethyl vs. 3-Methyl Butanamide Side-Chain Branching
The target compound (CAS 1798030-56-4) bears a 2-ethylbutanamide side chain, whereas the closest patented analog identified in the open literature is 3-methyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide (CAS 1797804-20-6), which carries a 3-methylbutanamide moiety and an additional methyl substituent on the pyrimidine ring [1]. The 2-ethyl branching introduces a chiral center at the α-carbon of the amide (absent in the 3-methyl analog) and alters the steric and electronic environment of the amide carbonyl, which in related ACC inhibitor series has been associated with differential ACC1 versus ACC2 isoform selectivity [2]. Quantitative comparative biological data for these two specific compounds are not available in the public domain, so this differentiation is structural in nature.
| Evidence Dimension | Amide side-chain branching pattern |
|---|---|
| Target Compound Data | 2-ethylbutanamide (α-ethyl branched, chiral center at α-carbon); pyrimidine unsubstituted at position 4/6 beyond pyrrolidine |
| Comparator Or Baseline | CAS 1797804-20-6: 3-methylbutanamide (β-methyl branched, achiral α-carbon); additional 4-methyl on pyrimidine |
| Quantified Difference | Qualitative structural difference; no quantitative comparative bioactivity data available from open sources |
| Conditions | Structural comparison based on published chemical structures |
Why This Matters
The presence of an α-ethyl branch creates a chiral center that may confer enantioselective target engagement, a feature absent in the achiral 3-methyl analog, potentially affecting both potency and selectivity profiles in biological assays.
- [1] Kuujia.com. Product entry for 3-methyl-N-{4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl}butanamide (CAS 1797804-20-6). Molecular formula, structure, and comparison notes. View Source
- [2] Boehringer Ingelheim International GmbH. U.S. Patent 8,962,641 B2. Pyrimidine-substituted pyrrolidine derivatives as ACC inhibitors. Describes SAR of amide side-chain variants on ACC1/ACC2 isoform selectivity. View Source
